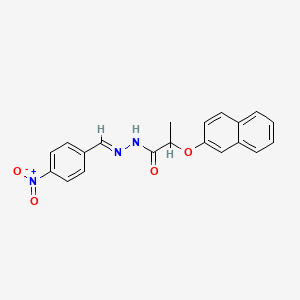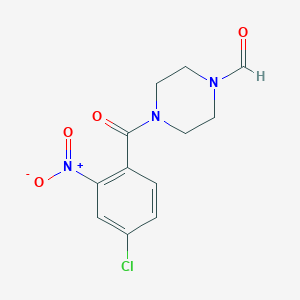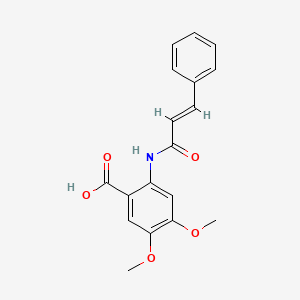![molecular formula C20H22N2O2 B5863263 2-cyclooctyl-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B5863263.png)
2-cyclooctyl-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyclooctyl-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione, also known as CM-675, is a small molecule drug that has shown potential in various scientific research applications. This compound belongs to the class of quinoline derivatives and has a unique chemical structure that allows it to interact with specific targets in the body.
Mécanisme D'action
The mechanism of action of 2-cyclooctyl-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione is not fully understood, but it is believed to target specific proteins and enzymes in the body. This compound has been shown to inhibit the activity of various kinases, including JAK2 and JAK3, which are involved in the regulation of immune responses. Additionally, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are complex and depend on the specific research application. In cancer research, this compound has been shown to induce apoptosis and cell cycle arrest in cancer cells. In inflammation and autoimmune diseases, this compound has been shown to reduce the production of inflammatory cytokines and chemokines, leading to a decrease in inflammation. Additionally, this compound has been shown to protect neurons from oxidative stress and apoptosis, which could be beneficial in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-cyclooctyl-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione is its potential as a small molecule drug that can be easily synthesized and purified. Additionally, this compound has shown promising results in various scientific research applications, making it a valuable tool for researchers. However, there are also limitations to using this compound in lab experiments. For example, the mechanism of action of this compound is not fully understood, which makes it difficult to predict its effects on different biological systems. Additionally, the toxicity and pharmacokinetics of this compound have not been fully characterized, which could limit its potential as a therapeutic agent.
Orientations Futures
There are several future directions for the research and development of 2-cyclooctyl-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione. One potential direction is to further elucidate the mechanism of action of this compound, which could lead to the discovery of new targets and applications. Additionally, the toxicity and pharmacokinetics of this compound need to be fully characterized to determine its potential as a therapeutic agent. Finally, the synthesis and purification of this compound could be optimized to improve the yield and purity of the compound.
Méthodes De Synthèse
The synthesis of 2-cyclooctyl-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione involves several steps, starting with the condensation of 2-cyclooctanone and 2-methyl-3-nitrobenzoic acid in the presence of a base. The resulting intermediate is then reduced using hydrogen gas and a palladium catalyst to obtain the corresponding amine. The final step involves the cyclization of the amine with a ketone to form the desired product. The overall yield of the synthesis is around 25%, and the purity of the compound can be improved using various purification techniques.
Applications De Recherche Scientifique
2-cyclooctyl-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione has been extensively studied for its potential in various scientific research applications, including cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has shown promising results as a potential anti-tumor agent by inhibiting the growth and proliferation of cancer cells. Inflammation and autoimmune diseases have also been targeted by this compound, as it has been shown to reduce the production of inflammatory cytokines and chemokines. Additionally, this compound has potential in the treatment of neurodegenerative diseases, as it has been shown to protect neurons from oxidative stress and apoptosis.
Propriétés
IUPAC Name |
2-cyclooctyl-4-methylpyrrolo[3,4-c]quinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-13-17-18(15-11-7-8-12-16(15)21-13)20(24)22(19(17)23)14-9-5-3-2-4-6-10-14/h7-8,11-12,14H,2-6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZOINWKYMULJRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C3=C1C(=O)N(C3=O)C4CCCCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(5-chloro-2-methylphenyl)-4-[(2-methoxyphenoxy)acetyl]piperazine](/img/structure/B5863183.png)

![N-(5-chloro-2-methoxyphenyl)-2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]acetamide](/img/structure/B5863189.png)
![N'-[(1-benzyl-1H-indol-3-yl)methylene]-1-methyl-1H-indole-3-carbohydrazide](/img/structure/B5863207.png)
![N-(4-{[2-(4-methoxyphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B5863214.png)


![3-{5-[(4-ethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5863240.png)
![ethyl 3-[3-bromo-4-(dimethylamino)phenyl]-2-cyanoacrylate](/img/structure/B5863248.png)
![8-[(4-chlorobenzyl)oxy]-2-methylquinoline](/img/structure/B5863252.png)
![1-({[5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B5863259.png)

![4-[2-(2,5-dichlorophenoxy)ethyl]morpholine](/img/structure/B5863274.png)
![N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5863289.png)